molecular formula C7H11NO2S B3071804 ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate CAS No. 101417-21-4

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate

Cat. No.: B3071804
CAS No.: 101417-21-4
M. Wt: 173.24 g/mol
InChI Key: RCONQUSZVHGZQW-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate ( 101417-21-4) is a chemical compound with the molecular formula C 7 H 11 NO 2 S and a molecular weight of 173.23 g/mol . It is characterized as a 3,4-dihydro-2H-1,4-thiazine derivative, a class of heterocyclic compounds that are attractive building blocks in medicinal chemistry . The 1,4-thiazine scaffold is present in various natural products and compounds with a wide spectrum of reported biological and pharmacological activities . As such, this ester is a valuable synthetic intermediate for researchers constructing complex chiral heterocyclic compounds of medicinal interest . It serves as a versatile precursor that can be further functionalized or coupled, for instance, in the synthesis of peptidomimetics or other biologically active molecules . The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONQUSZVHGZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) . This reaction typically occurs under reflux conditions, resulting in the formation of the desired thiazine derivative.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives .

Scientific Research Applications

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Features

The compound’s closest analogs include 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates and isoquinoline derivatives, which differ in heteroatom composition and substitution patterns:

Compound Class Key Structural Differences Molecular Formula (Example)
Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate Contains sulfur (S) and nitrogen (N) in the ring C₇H₁₁NO₂S
Ethyl 1,4-benzoxazine-2-carboxylates Oxygen (O) replaces sulfur; fused benzene ring C₁₀H₉NO₄ (methyl variant)
Dihydroisoquinoline carboxylates Nitrogen in a fused bicyclic system C₁₃H₁₅NO₃ (e.g., compound 6d)

Key Observations :

  • Benzoxazine derivatives (e.g., ethyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) feature fused aromatic rings, which stabilize conjugation and alter electronic properties .

Physicochemical Properties

Substituents and heteroatoms significantly influence melting points, spectral characteristics, and reactivity:

Compound Example Melting Point (°C) IR CO Stretch (cm⁻¹) Notable Spectral Features
Ethyl 4-phenyl-6-bromo-1,4-benzoxazine-2-carboxylate (7c) 96–98 1755 δH 1.35 (t, J=7.1 Hz, CH₂CH₃); δC 169.6 (C=O)
Ethyl 4-acetyl-6-chloro-1,4-benzoxazine-2-carboxylate (8b) 86–88 1745 δH 2.15 (s, COCH₃); δC 170.1 (C=O)
This compound Not reported Not reported Commercial purity: 95%

Key Observations :

  • Benzoxazine derivatives exhibit higher melting points (86–100°C) due to aromatic stabilization and substituent bulk .
  • IR carbonyl stretches for benzoxazines (1741–1755 cm⁻¹) suggest electron-withdrawing substituents (e.g., bromo, acetyl) increase CO bond polarity .
Thiazine Derivatives
  • Buchwald–Hartwig Coupling : Used to synthesize aplithianine A via coupling with 6-bromopurine, followed by ester hydrolysis to carboxylic acid .
  • Hydrolysis : The ethyl ester is quantitatively hydrolyzed under basic conditions, enabling modular derivatization .
Benzoxazine Derivatives
  • Regioselective Formylation :
    • Vilsmeier–Haack reaction selectively formylates position 7 in benzoxazines, whereas Rieche’s method favors position 6 .
    • Example: Ethyl 4-acetyl-6-formyl-1,4-benzoxazine-2-carboxylate (11a) synthesized via AlCl₃-mediated formylation .
  • Acetylation : Acetyl groups at position 4 enhance electrophilic substitution reactivity (e.g., 8b, 8c) .

Key Observations :

  • Thiazine derivatives are preferred for coupling reactions due to sulfur’s electron-donating effects, while benzoxazines are more suited for regioselective functionalization .

Biological Activity

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H11NO2SC_9H_{11}NO_2S. Its structure features a thiazine ring which is significant in various biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This mechanism suggests its potential use in treating inflammatory diseases.

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been identified as a competitive inhibitor of protein kinase A (PKA), with an IC50 value of approximately 84 nM against wild-type PKA . This inhibition could be leveraged in the development of cancer therapies targeting specific signaling pathways involved in tumor growth.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions. A common method includes the reaction of 2-mercaptoethylamine with 2,3-dibromoacrylic esters to yield the thiazine derivative . The efficiency of synthesis can vary based on reaction conditions and catalysts used.

Case Study 1: Antimicrobial Activity Assessment

A study conducted using this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a dose-dependent response that supports its use as a potential therapeutic agent .

Case Study 2: Inhibition of Protein Kinase A

In another study focusing on its anticancer properties, this compound was subjected to high-throughput screening against a panel of kinases. The results indicated potent inhibition against serine/threonine kinases with implications for cancer treatment strategies .

Research Findings Summary

Activity Mechanism IC50 Value Reference
AntimicrobialInhibition of bacterial growth-
Anti-inflammatoryCOX enzyme inhibition-
AnticancerInhibition of protein kinase A~84 nM

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate in cross-coupling reactions?

  • Methodological Answer : The compound is frequently used as a precursor in Buchwald–Hartwig couplings, as demonstrated in the total synthesis of aplithianine A. Critical parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or RuPhos for improved regioselectivity.
  • Solvent system : Polar aprotic solvents (e.g., THF) under inert atmospheres to prevent ester hydrolysis.
  • Reaction monitoring : Use TLC or LC-MS to track coupling efficiency and minimize side reactions like over-alkylation .

Q. How can the regioselectivity of formylation or acetylation reactions involving this compound be controlled?

  • Methodological Answer : Regioselectivity in functionalization (e.g., at the 6-position) depends on:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., Cl, Br) enhance reactivity at specific positions.
  • Reagent choice : Vilsmeier–Haack conditions (POCl₃/DMF) for formylation or acetyl chloride in anhydrous conditions for acetylation.
  • Temperature control : Lower temperatures (0–5°C) favor selective mono-substitution, as seen in derivatives like 7c and 8b .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Structural elucidation requires:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., coupling constants for diastereotopic protons in the thiazine ring).
  • IR spectroscopy : Peaks at 1740–1755 cm⁻¹ for ester carbonyl groups.
  • Mass spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]⁺ at m/z 250–330) and isotopic patterns for halogens .

Advanced Research Questions

Q. How can conflicting spectral data from this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from:

  • Dynamic effects : Conformational flexibility in the thiazine ring may cause signal splitting. Use variable-temperature NMR to "freeze" rotamers.
  • Impurity profiling : Compare experimental MS with theoretical isotopic distributions (e.g., Cl/Br splitting patterns) to identify byproducts.
  • X-ray crystallography : For ambiguous cases, crystallize derivatives (e.g., brominated analogs) to confirm regiochemistry .

Q. What factorial design approaches are suitable for studying the reactivity of this compound under varying conditions?

  • Methodological Answer : A 2³ factorial design can optimize variables:

  • Factors : Catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF), temperature (25–80°C).
  • Response variables : Yield, purity (HPLC), and reaction time.
  • Statistical analysis : ANOVA to identify significant interactions (e.g., solvent-temperature effects on hydrolysis side reactions) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in heterocyclic ring expansion?

  • Methodological Answer : Electron-donating groups (e.g., methyl) stabilize the thiazine ring, slowing ring-opening reactions. Conversely, electron-withdrawing groups (e.g., Br) increase electrophilicity, facilitating nucleophilic attack at the 6-position. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity trends .

Critical Analysis of Contradictions

  • Synthesis Route Variability : describes two synthesis routes for aplithianine A, yielding divergent intermediates. Researchers must validate intermediate purity via HPLC and adjust stoichiometry to suppress competing pathways.
  • Regioselectivity Disputes : Derivatives in and show conflicting acetylation sites. Cross-validation via NOESY or HSQC can resolve positional ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Reactant of Route 2
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate

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